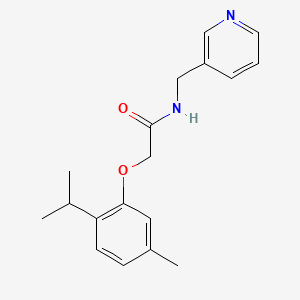![molecular formula C19H14N2O6S B5115345 N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B5115345.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. GSK-J4 is known to inhibit the activity of the histone demethylase, JMJD3, which is involved in the epigenetic regulation of gene expression.
Mécanisme D'action
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide inhibits the activity of JMJD3, which is a histone demethylase that is involved in the epigenetic regulation of gene expression. JMJD3 is known to regulate the expression of genes involved in inflammation, cell differentiation, and cell cycle control. By inhibiting the activity of JMJD3, N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide can alter the expression of these genes and potentially provide therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide has been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory genes such as IL-6 and TNF-α. N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide is its specificity for JMJD3, which makes it a valuable tool for studying the role of JMJD3 in various diseases. However, one of the limitations of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Another direction is to develop more potent and selective inhibitors of JMJD3 that can be used in clinical settings. Finally, further studies are needed to understand the long-term effects of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide and its potential toxicity in vivo.
Conclusion:
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide is a small molecule inhibitor that has shown promising results in various preclinical studies for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its specificity for JMJD3 makes it a valuable tool for studying the role of JMJD3 in various diseases. However, further studies are needed to understand its long-term effects and potential toxicity in vivo.
Méthodes De Synthèse
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide was first synthesized by researchers at GlaxoSmithKline using a multistep synthesis approach. The synthesis involves the reaction of 2-methoxydibenzo[b,d]furan-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-nitrobenzenesulfonamide to form N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide.
Applications De Recherche Scientifique
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. Studies have shown that N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide can inhibit the growth of cancer cells and reduce inflammation by targeting the activity of JMJD3. N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6S/c1-26-19-10-15-14-7-2-3-8-17(14)27-18(15)11-16(19)20-28(24,25)13-6-4-5-12(9-13)21(22)23/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOXLURNHKROCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5115275.png)

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115287.png)
![[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5115299.png)
![3-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5115303.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5115306.png)

![[1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5115314.png)
![tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)](/img/structure/B5115319.png)

![diethyl {3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5115334.png)
![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115340.png)

![2,2-dimethyl-5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5115358.png)